molecular formula C18H20N2O B3824637 2-[5-(benzyloxy)-1H-indol-3-yl]-N-methylethanamine

2-[5-(benzyloxy)-1H-indol-3-yl]-N-methylethanamine

Cat. No. B3824637
M. Wt: 280.4 g/mol
InChI Key: IWCCYXGZEMLZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(benzyloxy)-1H-indol-3-yl]-N-methylethanamine, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the family of phenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity among recreational drug users for its potent hallucinogenic effects. However, it has also been the subject of scientific research due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[5-(benzyloxy)-1H-indol-3-yl]-N-methylethanamine is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor. This receptor is primarily located in the brain and is involved in the regulation of mood, cognition, and perception. When activated, it can induce changes in neural activity that lead to alterations in consciousness. It is also believed that 2-[5-(benzyloxy)-1H-indol-3-yl]-N-methylethanamine may interact with other receptors, such as the dopamine and norepinephrine receptors, which could contribute to its psychoactive effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[5-(benzyloxy)-1H-indol-3-yl]-N-methylethanamine are complex and not fully understood. It has been shown to induce changes in neural activity in several regions of the brain, including the prefrontal cortex, which is involved in higher cognitive functions. It has also been shown to alter the activity of the default mode network, which is involved in self-referential thinking and introspection. These changes in neural activity are thought to be responsible for the alterations in consciousness induced by 2-[5-(benzyloxy)-1H-indol-3-yl]-N-methylethanamine.

Advantages and Limitations for Lab Experiments

2-[5-(benzyloxy)-1H-indol-3-yl]-N-methylethanamine has several advantages and limitations for lab experiments. One advantage is its high potency, which makes it useful for studying the effects of psychedelic drugs on the brain. However, its potency also makes it difficult to work with, as even small amounts can induce profound alterations in consciousness. Another limitation is its potential toxicity, as it has been associated with several cases of overdose and death. Therefore, it is important to use caution when working with this compound and to follow strict safety protocols.

Future Directions

There are several future directions for research on 2-[5-(benzyloxy)-1H-indol-3-yl]-N-methylethanamine. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its interactions with other drugs and its potential for drug interactions. Additionally, further research is needed to understand the long-term effects of 2-[5-(benzyloxy)-1H-indol-3-yl]-N-methylethanamine use on the brain and the body. Overall, 2-[5-(benzyloxy)-1H-indol-3-yl]-N-methylethanamine is a promising compound for scientific research, but caution should be exercised when working with it due to its potential toxicity.

Scientific Research Applications

2-[5-(benzyloxy)-1H-indol-3-yl]-N-methylethanamine has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor is also the target of several other psychedelic drugs, including LSD and psilocybin. Studies have shown that 2-[5-(benzyloxy)-1H-indol-3-yl]-N-methylethanamine can induce profound alterations in consciousness, including changes in perception, thought, and emotion.

properties

IUPAC Name

N-methyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-19-10-9-15-12-20-18-8-7-16(11-17(15)18)21-13-14-5-3-2-4-6-14/h2-8,11-12,19-20H,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCCYXGZEMLZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(benzyloxy)-1H-indol-3-yl]-N-methylethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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